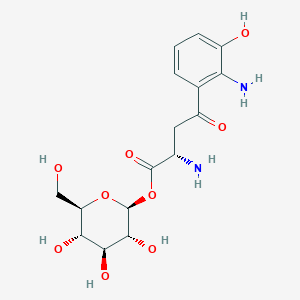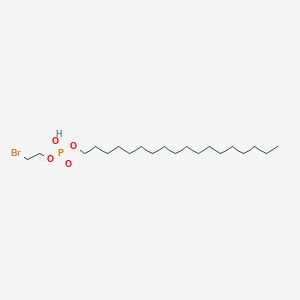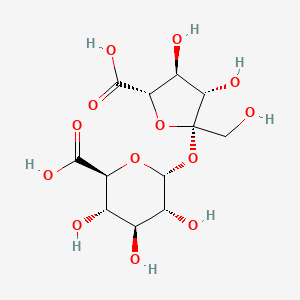![molecular formula C17H20ClN3 B13852819 3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a compound belonging to the quinazolinone class. Quinazolinones are heterocyclic compounds known for their diverse biological activities and pharmaceutical applications. This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves the condensation of N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus oxychloride (POCl3). This reaction forms the quinazolinone core, which is then further modified to introduce the 2-amine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
科学研究应用
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with GABA receptors, enhancing their activity and leading to sedative and hypnotic effects. It also inhibits certain enzymes, contributing to its anti-inflammatory and analgesic properties .
相似化合物的比较
Similar Compounds
Etaqualone: A quinazolinone-class compound with sedative and hypnotic properties.
Methoxyqualone: Another quinazolinone derivative with similar pharmacological effects.
Methylmethaqualone: Known for its central nervous system depressant properties.
Uniqueness
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C17H20ClN3 |
|---|---|
分子量 |
301.8 g/mol |
IUPAC 名称 |
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-2-13-7-3-4-8-14(13)11-20-12-15-9-5-6-10-16(15)19-17(20)18;/h3-10H,2,11-12H2,1H3,(H2,18,19);1H |
InChI 键 |
UNQQHOJYJWQQRO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1CN2CC3=CC=CC=C3N=C2N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
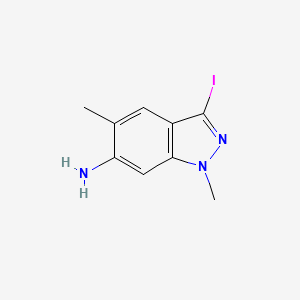
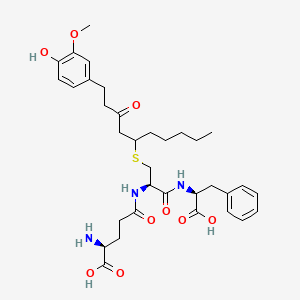
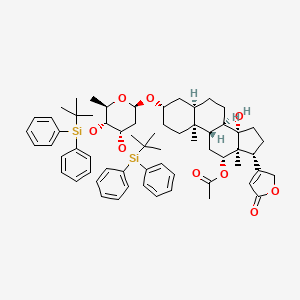
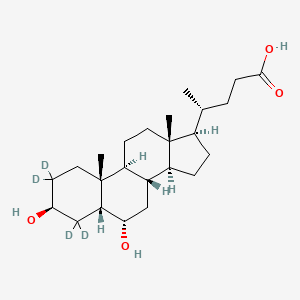
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
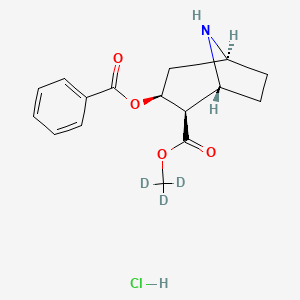
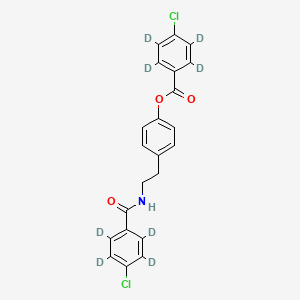
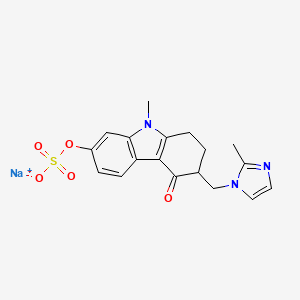
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
